molecular formula C14H8Cl2F4O2S B12845537 3-Chloro-2,6-difluorophenylmethylsulfone

3-Chloro-2,6-difluorophenylmethylsulfone

Cat. No.: B12845537
M. Wt: 387.2 g/mol
InChI Key: VKKGPFOFVHYXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-difluorophenylmethylsulfone is an organic compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . This compound is characterized by the presence of a sulfone group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-difluorophenylmethylsulfone typically involves the reaction of 3-chloro-2,6-difluorophenol with a sulfonating agent. One common method is the reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorophenylmethylsulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenylmethylsulfones with various functional groups.

Scientific Research Applications

3-Chloro-2,6-difluorophenylmethylsulfone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorophenylmethylsulfone involves its interaction with molecular targets through its sulfone group. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms on the phenyl ring can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,6-difluorophenol: Similar structure but lacks the sulfone group.

    2,6-Difluorobenzene sulfonamide: Contains a sulfonamide group instead of a sulfone group.

    3-Chloro-2,6-difluorobenzene sulfonic acid: Contains a sulfonic acid group instead of a sulfone group.

Uniqueness

3-Chloro-2,6-difluorophenylmethylsulfone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring along with the sulfone group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H8Cl2F4O2S

Molecular Weight

387.2 g/mol

IUPAC Name

1-chloro-3-[(3-chloro-2,6-difluorophenyl)methylsulfonylmethyl]-2,4-difluorobenzene

InChI

InChI=1S/C14H8Cl2F4O2S/c15-9-1-3-11(17)7(13(9)19)5-23(21,22)6-8-12(18)4-2-10(16)14(8)20/h1-4H,5-6H2

InChI Key

VKKGPFOFVHYXOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CS(=O)(=O)CC2=C(C=CC(=C2F)Cl)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.